molecular formula C14H17FN2O3 B1677335 Opaviraline CAS No. 178040-94-3

Opaviraline

Cat. No.: B1677335
CAS No.: 178040-94-3
M. Wt: 280.29 g/mol
InChI Key: KELNNWMENBUHNS-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Opaviraline can be synthesized through a highly efficient method involving the construction of quinoxalinone-N-oxides from cyanoacetanilides. This transformation is achieved using inexpensive reagents and molecular oxygen under mild conditions . The key steps in the synthesis include tandem nitrosation and aerobic oxidative C–N bond formation .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes as described above, with optimization for large-scale manufacturing. The use of cost-effective reagents and mild reaction conditions makes the process suitable for industrial applications .

Properties

CAS No.

178040-94-3

Molecular Formula

C14H17FN2O3

Molecular Weight

280.29 g/mol

IUPAC Name

propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1

InChI Key

KELNNWMENBUHNS-NSHDSACASA-N

SMILES

CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Isomeric SMILES

CC[C@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Canonical SMILES

CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Appearance

Solid powder

178040-94-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxalinecarboxylic acid isopropylester
GW 420867X
GW420867X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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